8-Methyl-2-(methylsulfanyl)adenosine
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Overview
Description
The compound (2R,3R,4S,5R)-2-(6-Amino-8-methyl-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant biological and chemical importance. It is a derivative of purine, a fundamental component of nucleic acids, and plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-8-methyl-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then modified to introduce the amino, methyl, and methylthio groups.
Glycosylation: The purine base is glycosylated with a suitable sugar derivative to form the tetrahydrofuran ring.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction.
Purification: The final compound is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the hydroxymethyl group, resulting in various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, the compound is studied for its role in nucleic acid metabolism. It serves as a model for understanding the interactions between nucleic acids and proteins, providing insights into fundamental biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drugs. Researchers are exploring its ability to inhibit viral replication and cancer cell proliferation.
Industry
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it can mimic natural nucleotides, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Thymidine: A nucleoside with a pyrimidine base, used for comparison due to its structural and functional similarities.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-Amino-8-methyl-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific functional groups and stereochemistry. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65991-09-5 |
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Molecular Formula |
C12H17N5O4S |
Molecular Weight |
327.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-methyl-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-4-14-6-9(13)15-12(22-2)16-10(6)17(4)11-8(20)7(19)5(3-18)21-11/h5,7-8,11,18-20H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
PWVSHBFOVRYQCZ-IOSLPCCCSA-N |
Isomeric SMILES |
CC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SC)N |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SC)N |
Origin of Product |
United States |
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